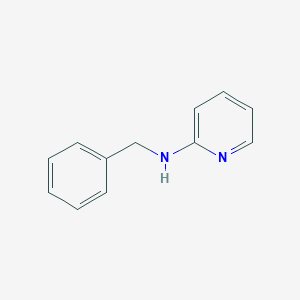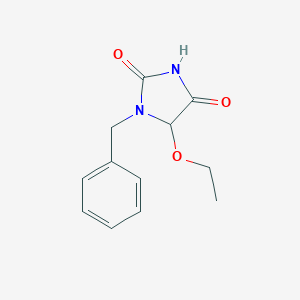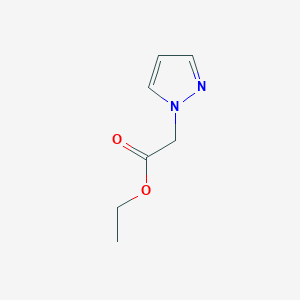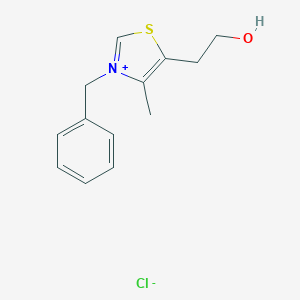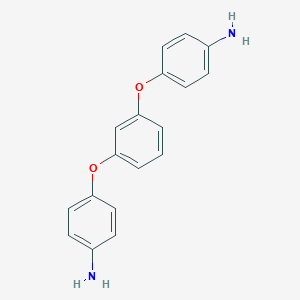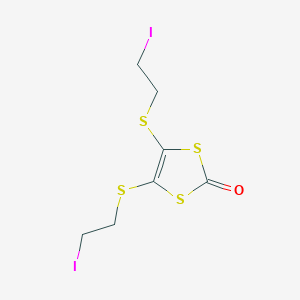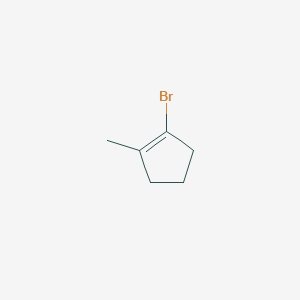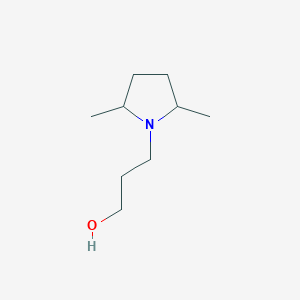
2,5-Dimethylpyrrolidine-1-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethylpyrrolidine-1-propanol (DMPP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPP is a chiral molecule that has a pyrrolidine ring with two methyl groups and a hydroxyl group attached to a propanol side chain.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethylpyrrolidine-1-propanol has been used in various scientific research applications due to its unique properties. One of the most significant applications of 2,5-Dimethylpyrrolidine-1-propanol is in the field of organocatalysis. 2,5-Dimethylpyrrolidine-1-propanol has been used as a chiral catalyst in various chemical reactions, including the asymmetric Michael addition, aldol reaction, and Mannich reaction. 2,5-Dimethylpyrrolidine-1-propanol has also been used as a ligand in metal-catalyzed reactions, such as the Suzuki-Miyaura coupling reaction.
Wirkmechanismus
The mechanism of action of 2,5-Dimethylpyrrolidine-1-propanol as a catalyst involves the formation of a complex between the 2,5-Dimethylpyrrolidine-1-propanol molecule and the substrate. The chiral nature of 2,5-Dimethylpyrrolidine-1-propanol allows it to interact selectively with one enantiomer of the substrate, leading to the formation of the desired product with high enantioselectivity. The hydroxyl group of 2,5-Dimethylpyrrolidine-1-propanol also plays a crucial role in the catalytic reaction by stabilizing the intermediate formed during the reaction.
Biochemische Und Physiologische Effekte
2,5-Dimethylpyrrolidine-1-propanol has been shown to have various biochemical and physiological effects. 2,5-Dimethylpyrrolidine-1-propanol has been shown to inhibit the activity of acetylcholinesterase, an enzyme that hydrolyzes acetylcholine, a neurotransmitter. This property of 2,5-Dimethylpyrrolidine-1-propanol has potential applications in the treatment of diseases like Alzheimer's and Parkinson's. 2,5-Dimethylpyrrolidine-1-propanol has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-Dimethylpyrrolidine-1-propanol has several advantages for use in laboratory experiments. 2,5-Dimethylpyrrolidine-1-propanol is relatively easy to synthesize, and its chiral nature makes it an ideal candidate for use as a catalyst in asymmetric reactions. 2,5-Dimethylpyrrolidine-1-propanol also has excellent solubility in various solvents, making it easy to handle in the laboratory. However, 2,5-Dimethylpyrrolidine-1-propanol has some limitations, including its high cost and limited availability. 2,5-Dimethylpyrrolidine-1-propanol is also sensitive to air and moisture, which can affect its stability and reactivity.
Zukünftige Richtungen
2,5-Dimethylpyrrolidine-1-propanol has several potential future directions for research. One of the most significant areas of research is the development of new synthetic methods for 2,5-Dimethylpyrrolidine-1-propanol and its derivatives. The development of new synthetic methods can increase the availability of 2,5-Dimethylpyrrolidine-1-propanol and reduce its cost. Another area of research is the use of 2,5-Dimethylpyrrolidine-1-propanol in the synthesis of complex natural products. 2,5-Dimethylpyrrolidine-1-propanol has been used in the synthesis of various natural products, including alkaloids and terpenes. Finally, the use of 2,5-Dimethylpyrrolidine-1-propanol in the development of new drugs and pharmaceuticals is another potential area of research.
Conclusion:
2,5-Dimethylpyrrolidine-1-propanol is a chiral molecule that has gained significant attention in the scientific community due to its potential applications in various fields. 2,5-Dimethylpyrrolidine-1-propanol has been used as a catalyst in various chemical reactions, including the asymmetric Michael addition, aldol reaction, and Mannich reaction. 2,5-Dimethylpyrrolidine-1-propanol has also been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase and antioxidant properties. 2,5-Dimethylpyrrolidine-1-propanol has several advantages for use in laboratory experiments, including its chiral nature and solubility in various solvents. However, 2,5-Dimethylpyrrolidine-1-propanol has some limitations, including its high cost and limited availability. 2,5-Dimethylpyrrolidine-1-propanol has several potential future directions for research, including the development of new synthetic methods, the use in the synthesis of complex natural products, and the development of new drugs and pharmaceuticals.
Eigenschaften
CAS-Nummer |
1904-16-1 |
|---|---|
Produktname |
2,5-Dimethylpyrrolidine-1-propanol |
Molekularformel |
C9H19NO |
Molekulargewicht |
157.25 g/mol |
IUPAC-Name |
3-(2,5-dimethylpyrrolidin-1-yl)propan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-8-4-5-9(2)10(8)6-3-7-11/h8-9,11H,3-7H2,1-2H3 |
InChI-Schlüssel |
NAXTXBAUPVGPMV-UHFFFAOYSA-N |
SMILES |
CC1CCC(N1CCCO)C |
Kanonische SMILES |
CC1CCC(N1CCCO)C |
Andere CAS-Nummern |
1904-16-1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

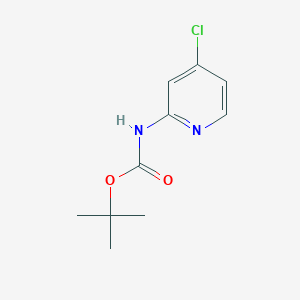
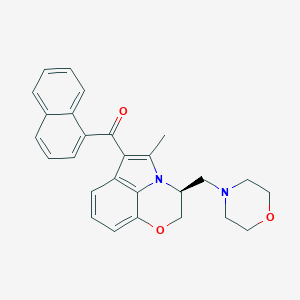
![(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B160627.png)
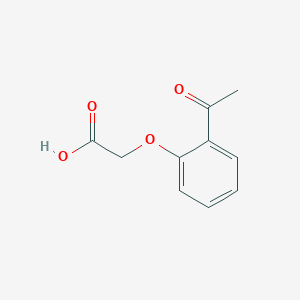
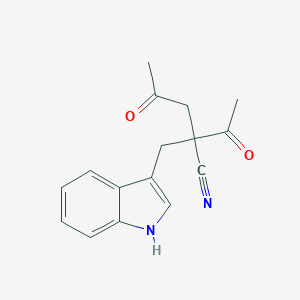
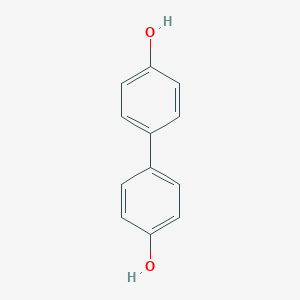
![3-methyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one](/img/structure/B160634.png)
